molecular formula C11H19F2NO3 B592233 Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1262412-64-5

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B592233
M. Wt: 251.274
InChI Key: DKUMSJHVAJEAQF-UHFFFAOYSA-N
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Description

“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C11H19F2NO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives substituted at the 3-position and in the allylic fragment reacted with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom. The piperidine ring is substituted at the 3,3-positions with two fluorine atoms, at the 5-position with a hydroxymethyl group, and at the 1-position with a carboxylate group esterified with a tert-butyl group .


Physical And Chemical Properties Analysis

“Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” has a molecular weight of 267.27 or 251.27 , depending on the specific isomer. It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate is synthesized and utilized in various chemical and pharmacological research contexts due to its unique structural and functional properties. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate in the synthesis of Vandetanib, highlighting the significance of such structures in medicinal chemistry research for developing therapeutic agents (Wang et al., 2015). Moreover, the compound's synthesis from piperidin-4-ylmethanol through steps like acylation, sulfonation, and substitution, followed by structural determination via MS and 1HNMR, underscores its importance in organic synthesis methodologies (Wang et al., 2015).

Biological Activity and Structural Analysis

The structural analysis of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies reveals significant insights into their molecular configuration and potential biological activity. Such studies provide a foundation for understanding the interaction of these compounds with biological targets, which is crucial for drug design and discovery processes (Didierjean et al., 2004).

Chemical Synthesis and Applications

The chemical synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as another example, showcases the diverse synthetic applications of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate-related compounds. Such syntheses involve complex reactions like intramolecular lactonization, which are pivotal in the development of cyclic amino acid esters and other significant organic compounds (Moriguchi et al., 2014).

Advanced Synthesis Techniques

Advanced synthesis techniques involving compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate demonstrate the intricate methodologies employed in creating intermediates for anticancer drugs. The optimization of these synthetic methods, including steps like nucleophilic substitution and oxidation, highlights the ongoing research efforts in improving the efficiency and yield of pharmaceutical intermediates (Zhang et al., 2018).

Safety And Hazards

The safety information for “Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate” indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h8,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUMSJHVAJEAQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716749
Record name tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate

CAS RN

1262412-64-5
Record name tert-Butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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